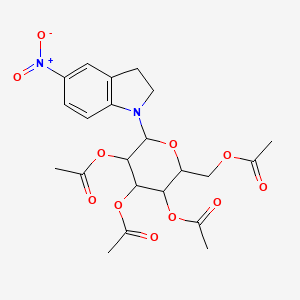
5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole is a complex organic compound that features a nitro group attached to an indole ring, which is further substituted with a tetra-o-acetylhexopyranosyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Nitration: The indole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Glycosylation: The tetra-o-acetylhexopyranosyl moiety is introduced through glycosylation, where the indole derivative reacts with a glycosyl donor in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The acetyl groups can be removed under basic conditions to yield the free sugar moiety.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide in methanol.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Deacetylated sugars: Formed from the removal of acetyl groups.
Applications De Recherche Scientifique
5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for the synthesis of biologically active molecules.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic compounds.
Biological Studies: Investigated for its potential effects on various biological pathways.
Mécanisme D'action
The mechanism of action of 5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole is not well-documented. it is likely to interact with biological molecules through its nitro and glycosyl moieties, potentially affecting enzymatic activity and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitroindole: Lacks the glycosyl moiety but shares the nitro-indole core.
1-(2,3,4,6-Tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole: Lacks the nitro group but shares the glycosylated indole structure.
Uniqueness
5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole is unique due to the combination of a nitro group and a glycosylated indole structure, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
26386-09-4 |
|---|---|
Formule moléculaire |
C22H26N2O11 |
Poids moléculaire |
494.4 g/mol |
Nom IUPAC |
[3,4,5-triacetyloxy-6-(5-nitro-2,3-dihydroindol-1-yl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H26N2O11/c1-11(25)31-10-18-19(32-12(2)26)20(33-13(3)27)21(34-14(4)28)22(35-18)23-8-7-15-9-16(24(29)30)5-6-17(15)23/h5-6,9,18-22H,7-8,10H2,1-4H3 |
Clé InChI |
OYJPBOWPUKMYRC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)N2CCC3=C2C=CC(=C3)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


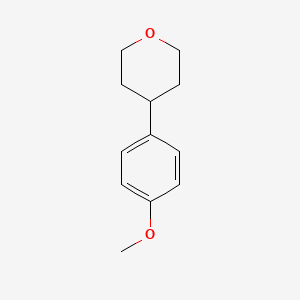
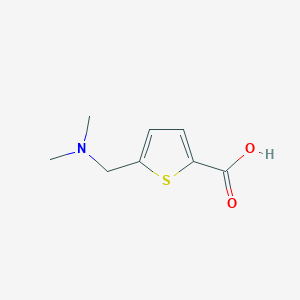
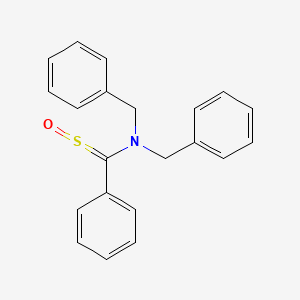
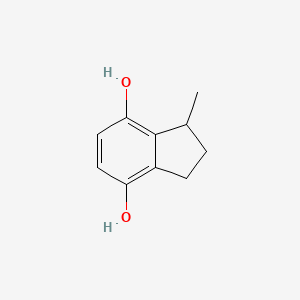

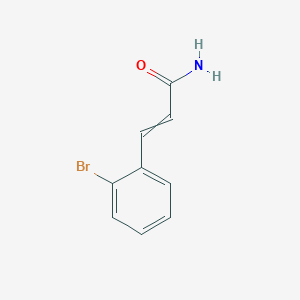

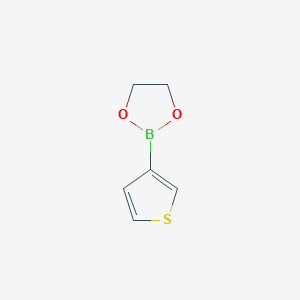
![3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B13992642.png)
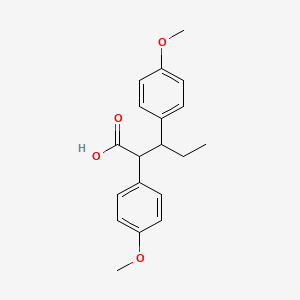
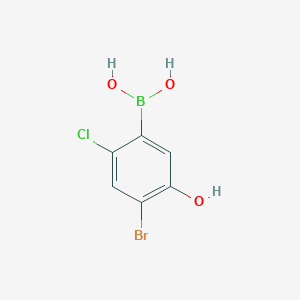
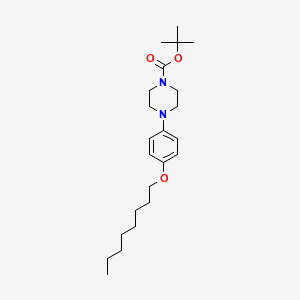
![5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13992673.png)
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)
